molecular formula C20H22N6O3S B2685675 2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone CAS No. 1226428-66-5

2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2685675
CAS No.: 1226428-66-5
M. Wt: 426.5
InChI Key: ZLAPAYHCKQITGN-UHFFFAOYSA-N
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Description

2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone is a synthetically derived small molecule of significant interest in preclinical kinase research. Its molecular architecture, featuring an aminopyrimidine-thiazole core linked to a furanoyl-piperazine moiety, is characteristic of compounds designed to target the ATP-binding site of protein kinases . This structural motif suggests potential as a tool compound for investigating intracellular signaling cascades. While specific primary literature on this exact molecule is limited, its scaffold is highly analogous to inhibitors of the PI3K/Akt/mTOR pathway , a critical signaling network frequently dysregulated in cancer and inflammatory diseases. Researchers utilize this compound to probe the biochemical and cellular functions of specific kinases within this pathway, aiding in the understanding of disease mechanisms and the validation of new therapeutic targets. Its research applications are centered on enzymology assays, cell proliferation studies, and the modulation of downstream phosphorylation events in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-13-10-14(2)22-19(21-13)24-20-23-15(12-30-20)11-17(27)25-5-7-26(8-6-25)18(28)16-4-3-9-29-16/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAPAYHCKQITGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Pyrimidine Ring : Known for its role in nucleic acid structures and as a pharmacophore in various drugs.
  • Thiazole Ring : Associated with diverse biological activities, including antimicrobial and anticancer properties.
  • Piperazine Moiety : Often linked to improved pharmacological profiles due to its ability to enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease pathways. The binding affinity of the compound is influenced by its structural features, which allow it to fit into active sites of target proteins. This interaction can lead to inhibition or modulation of enzymatic activity, affecting cellular processes.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures often display significant biological activities including:

  • Antitumor Activity : Compounds with thiazole rings have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Effects : The presence of the pyrimidine and thiazole moieties suggests potential antimicrobial properties.
  • CNS Activity : The piperazine component may contribute to neuroactive effects, making it relevant for neurological disorders.

Table of Biological Activities

Compound FeatureBiological ActivityReference
Thiazole RingAnticancer
Pyrimidine BaseAntimicrobial
Piperazine MoietyCNS activity

Case Studies

  • Antitumor Activity :
    A study investigating thiazole derivatives revealed that compounds similar to our target compound exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, a related thiazole compound demonstrated an IC50 of 1.98 µg/mL against A431 cells, indicating strong cytotoxic effects attributed to the thiazole structure .
  • Antimicrobial Studies :
    Compounds featuring the pyrimidine moiety have been shown to possess antimicrobial properties against a range of bacterial strains. One study highlighted the effectiveness of pyrimidine derivatives against Gram-positive bacteria, suggesting that the presence of this moiety enhances antibacterial activity.
  • CNS Activity :
    Research on piperazine derivatives indicates their potential as anxiolytic agents. A related study found that piperazine-containing compounds exhibited significant reductions in anxiety-like behavior in animal models, supporting the hypothesis that our compound may also possess neuroactive properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • The thiazole ring is essential for anticancer activity; modifications at specific positions can enhance potency.
  • The pyrimidine component contributes to antimicrobial efficacy; substituents on the ring can modulate activity.
  • The piperazine group enhances solubility and may improve blood-brain barrier penetration, crucial for CNS-targeted therapies.

Comparison with Similar Compounds

Core Structural Variations

Parameter Target Compound Compound 21 Compound 5
Piperazine Substituent Furan-2-carbonyl Thiophen-2-yl + 4-(trifluoromethyl)phenyl 4-(4-(Trifluoromethyl)phenyl)
Heterocyclic Core Thiazole + pyrimidine Thiophene Pyrazole
Linker Ethanone Methanone Butanone
Key Functional Groups 4,6-Dimethylpyrimidin-2-ylamino Trifluoromethylphenyl Pyrazol-4-yl

Pharmacological and Physicochemical Implications

The absence of a trifluoromethyl group (seen in Compounds 21 and 5) may lower lipophilicity (logP), enhancing aqueous solubility.

Heterocyclic Core :

  • The thiazole-pyrimidine system in the target compound offers dual hydrogen-bonding sites, contrasting with the single-ring thiophene (Compound 21) or pyrazole (Compound 5). This could improve target affinity in kinase or protease inhibition.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction progress be monitored?

Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of a thiazole-4-carbonyl intermediate with a pyrimidine derivative, followed by piperazine functionalization. Key steps include:

  • Thiazole ring formation via condensation of thiourea derivatives with α-halo ketones .
  • Amine coupling between the thiazole moiety and 4,6-dimethylpyrimidin-2-amine under reflux in ethanol or acetic acid .
  • Piperazine acylation using furan-2-carbonyl chloride in the presence of a base like triethylamine .

Monitoring methods:

  • Thin Layer Chromatography (TLC) to track intermediate formation .
  • High-Performance Liquid Chromatography (HPLC) for purity assessment and by-product detection .

Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments (e.g., thiazole, pyrimidine, and piperazine protons) and confirms functional groups .
    • 2D NMR (COSY, HSQC) resolves complex coupling patterns in aromatic and heterocyclic regions .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) validates the molecular formula and detects isotopic patterns .
  • Infrared Spectroscopy (IR):
    • Confirms carbonyl (C=O) and amine (N-H) stretches .

Advanced: How can reaction conditions be optimized to maximize yield and minimize by-products?

Answer:
Critical parameters:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol reduces side reactions in coupling steps .
  • Temperature control: Reflux (70–100°C) for thiourea condensations; room temperature for acid-sensitive steps .
  • Catalyst use: Bases like NaHCO₃ improve acylation efficiency .

Strategies:

  • Design of Experiments (DoE): Systematic variation of parameters (e.g., molar ratios, time) to identify optimal conditions .
  • In-situ monitoring: Real-time HPLC or TLC to abort reactions if undesired intermediates dominate .

Advanced: How should researchers address contradictions in spectroscopic or chromatographic data during characterization?

Answer:
Common contradictions:

  • NMR signal splitting due to dynamic rotational isomerism in the piperazine ring .
  • HPLC retention time variability from residual solvents or tautomeric forms .

Resolution strategies:

  • Variable Temperature (VT) NMR: Suppresses conformational exchange to simplify spectra .
  • Chromatographic cross-validation: Compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities .
  • Crystallography: Single-crystal X-ray diffraction (e.g., as in related pyrazolone derivatives) provides unambiguous structural confirmation .

Advanced: How can computational modeling and biochemical assays elucidate the compound’s mechanism of action?

Answer:
Computational approaches:

  • Molecular docking: Predict binding affinity to targets (e.g., kinases, GPCRs) using software like AutoDock .
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions under physiological conditions .

Experimental validation:

  • Enzyme inhibition assays: Measure IC₅₀ values against purified targets (e.g., acetylcholinesterase) .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) for receptor-ligand pairs .

Advanced: What challenges arise in determining the crystal structure, and how are they addressed?

Answer:
Challenges:

  • Crystal polymorphism: Multiple packing arrangements due to flexible piperazine and furan groups .
  • Weak diffraction: Low electron density in heterocyclic regions .

Solutions:

  • Crystallization optimization: Use mixed solvents (e.g., DCM/hexane) and slow evaporation .
  • Synchrotron radiation: Enhances resolution for weakly diffracting crystals .
  • Hirshfeld surface analysis: Maps intermolecular interactions to validate packing motifs .

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